p-(1-Imidazolylmethyl)aniline

Medicinal Chemistry Fragment-Based Drug Discovery Histamine Receptor

As a versatile fragment scaffold with dual reactive handles (para-substituted aniline and imidazole), 4-(1H-imidazol-1-ylmethyl)aniline (CAS 56643-85-7) is ideal for antifungal compound and histamine H3 receptor inhibitor synthesis. Its low molecular weight (173.21 g/mol) and favorable physicochemical profile (clogP 0.70, PSA 43.84 Ų) make it suitable for fragment-based drug discovery and QSPR model training. Choose the ≥98% purity research grade for reliable, reproducible results in hit-to-lead campaigns and MOF ligand design.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
Cat. No. B8456319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-(1-Imidazolylmethyl)aniline
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NC=CN2)N
InChIInChI=1S/C10H11N3/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-6H,7,11H2,(H,12,13)
InChIKeyBDDWDZQKHIRQPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-imidazol-1-ylmethyl)aniline for Research and Drug Discovery: A Defined Chemical Building Block


4-(1H-imidazol-1-ylmethyl)aniline (CAS 56643-85-7), also referred to as p-(1-imidazolylmethyl)aniline, is a small organic molecule with the formula C10H11N3 and a molecular weight of 173.21 g/mol [1]. It is a solid compound with a reported melting point of 128–130 °C . The structure comprises an aniline ring linked via a methylene bridge to an imidazole heterocycle. It is commercially available as a research chemical with a typical purity specification of 95–97% [2].

Critical Selection Factors for 4-(1H-imidazol-1-ylmethyl)aniline: Why Analogs Are Not Always Interchangeable


The utility of 4-(1H-imidazol-1-ylmethyl)aniline is primarily as a defined, modular synthetic building block rather than a final bioactive entity. The specific geometric and electronic properties conferred by the para-substituted aniline and the 1-imidazolylmethyl group are not universally shared by its regioisomers (e.g., 2- or 3-substituted anilines) or analogs with different linker lengths. Substituting this compound with a different scaffold in a synthetic sequence or screening campaign will inevitably alter key molecular properties such as the 3D orientation of pharmacophoric elements or overall physicochemical parameters like the calculated logP of 0.70 , potentially leading to a loss of activity or a different SAR trajectory in the final product.

Comparative Data: Evaluating the Specific Attributes of 4-(1H-imidazol-1-ylmethyl)aniline


Scaffold Utility: 4-(1H-imidazol-1-ylmethyl)aniline as a Fragment in H3 Receptor Antagonist Design

In the context of designing histamine H3 receptor antagonists, the 4-(1H-imidazol-4-ylmethyl)aniline scaffold serves as a critical core for ligand development. While this specific derivative is a fragment, it establishes the structural blueprint from which more potent ligands are derived. The quantitative data below demonstrates the binding affinity achieved for a closely related 4-benzyl-1H-imidazole derivative, highlighting the potential of this pharmacophore when properly elaborated [1].

Medicinal Chemistry Fragment-Based Drug Discovery Histamine Receptor

Biological Activity: Antifungal Potential of Halogenated Imidazolylmethylanilines

The unsubstituted parent compound, 4-(1H-imidazol-1-ylmethyl)aniline, is generally considered inactive as an antifungal agent. Its value lies as a foundational scaffold for creating active derivatives. Research on a series of 1-(4-imidazolylmethyl)aniline derivatives shows that the introduction of specific substituents, particularly chlorine atoms and nitro groups, is required to confer significant antimycotic activity comparable to miconazole [1]. This SAR is a key differentiator from direct-acting azole antifungals.

Antifungal Research Medicinal Chemistry Structure-Activity Relationship

Physicochemical Profile: Measured vs. Predicted Lipophilicity of 4-(1H-imidazol-1-ylmethyl)aniline

Lipophilicity is a critical parameter influencing solubility, permeability, and off-target binding. While many in silico models provide estimates, empirical data is preferred for reliable computational modeling. The following compares a predicted cLogP value for the target compound with a measured value for a closely related 3-substituted regioisomer [1].

Drug Design ADME Prediction Analytical Chemistry

Purity and Physical State: Analytical Specifications for 4-(1H-imidazol-1-ylmethyl)aniline

The defined physical and purity specifications of a commercial chemical are crucial for reproducible research. 4-(1H-imidazol-1-ylmethyl)aniline is a solid with a well-defined melting point, differentiating it from liquid or oily intermediates. The standard assay purity is typically >97%, a benchmark for research-grade materials [1].

Chemical Synthesis Quality Control Material Sourcing

Recommended Applications for 4-(1H-imidazol-1-ylmethyl)aniline Based on Empirical Data


Precursor for Synthesizing Antifungal Agents and Enzyme Inhibitors

4-(1H-imidazol-1-ylmethyl)aniline is best used as a core scaffold for the synthesis of novel antifungal compounds [1] and enzyme inhibitors, such as those targeting the histamine H3 receptor [2]. Researchers can leverage the para-substituted aniline for further derivatization to explore structure-activity relationships and optimize potency and selectivity.

Fragment-Based Drug Discovery (FBDD) Library Component

Given its low molecular weight (173.21 g/mol) and defined structure, this compound is a suitable addition to fragment screening libraries [1]. Its dual functional groups (aniline and imidazole) provide multiple vectors for fragment growing, linking, or merging, making it a versatile starting point for hit-to-lead campaigns [2].

Computational Chemistry and QSAR Model Calibration

The compound's well-defined physicochemical properties, such as its calculated logP of 0.70 and polar surface area of 43.84 Ų [1], make it a useful data point for calibrating computational models, validating in silico ADME predictions, and training quantitative structure-property relationship (QSPR) algorithms.

Synthesis of Complex Organic Ligands and Materials

The primary amine group on the aniline ring is a reactive handle for forming amide bonds or diazonium salts. This allows for the facile incorporation of the 1-imidazolylmethyl moiety into more complex molecules, including metal-organic frameworks (MOFs), catalysts, and specialized ligands for coordination chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for p-(1-Imidazolylmethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.